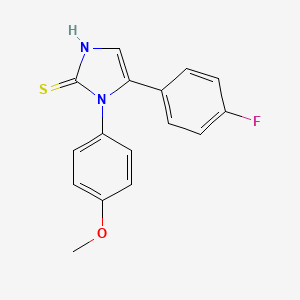

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Description

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is a substituted imidazole-thione derivative characterized by a fluorophenyl group at position 5 and a methoxyphenyl group at position 1 of the imidazole ring. Imidazole-thiones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and π-π stacking interactions with biological targets .

Properties

Molecular Formula |

C16H13FN2OS |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C16H13FN2OS/c1-20-14-8-6-13(7-9-14)19-15(10-18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21) |

InChI Key |

ZAXHNKJPLSNYDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Anticancer Activity

Key structural analogs differ in substituents at positions 1 and 5 of the imidazole ring, significantly influencing cytotoxicity. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine (original compound) and chlorine (Compound 4d) at position 5 enhance cytotoxicity compared to methoxy or methyl groups. EWGs improve binding to hydrophobic pockets in target proteins .

- Position 1 Modifications: The hydroxybenzylideneamino group in Compound 5 significantly boosts potency (IC50 <5 µM) compared to methoxyphenyl or methylphenyl groups, likely due to hydrogen bonding with residues like serine or threonine in kinases .

- Selectivity: Compound 4d and 5 show minimal cytotoxicity against normal breast cells (MCF-10A), suggesting substituents like methoxy or hydroxy groups improve tumor selectivity .

Structural and Crystallographic Insights

- Hydrogen Bonding : Fluorine’s electronegativity in the original compound may strengthen C–H···π or N–H···S interactions, as seen in isostructural analogs with fluorophenyl groups .

- Planarity: Substituted phenyl groups at positions 1 and 5 influence molecular planarity.

Pharmacological Versatility

- Antimicrobial Activity : Derivatives with nitro or trifluoromethoxy groups (e.g., 5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-...) exhibit broad-spectrum antimicrobial effects .

Biological Activity

5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, with the CAS number 919035-95-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 300.35 g/mol. Its structure includes an imidazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies indicate that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The presence of the methoxy group and fluorine substitution enhances cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | |

| Compound B | U251 (glioblastoma) | 10–30 | |

| This compound | Various | TBD |

Anticonvulsant Activity

The anticonvulsant potential of imidazole derivatives has also been documented. A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can significantly influence anticonvulsant efficacy. While specific data for the target compound is limited, related imidazole derivatives have demonstrated effectiveness in animal models.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Protein Kinases : Many imidazole compounds act as inhibitors of various kinases, which play crucial roles in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Antitumor Activity

A study conducted on a series of imidazole derivatives including this compound revealed that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines. The study emphasized the role of substituents like methoxy and fluorine in enhancing biological activity.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is sparse, related compounds have shown favorable bioavailability and metabolic stability. Toxicological assessments indicate that many imidazole derivatives have acceptable safety profiles when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.